Bullatantriol
Description
Discovery and Historical Context of Bullatantriol
The discovery of this compound traces back to phytochemical investigations of traditional medicinal plants, particularly those belonging to the Araceae family. The compound was first isolated from the rhizomes of Homalomena occulta, a perennial herb widely distributed in southeastern and southwestern China, including Guangdong, Guangxi, and Yunnan provinces. This plant, known in Traditional Chinese Medicine as Qian-nian-jian, has been utilized for centuries in the treatment of stomach diseases, rheumatoid arthritis, and as an anti-inflammatory agent.
The systematic chemical investigation of Homalomena occulta rhizomes led to the isolation and structural elucidation of this compound alongside other sesquiterpenoids through various chromatographic methods and spectroscopic analyses. The compound's structure was determined using one-dimensional and two-dimensional Nuclear Magnetic Resonance spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry, and in some cases, single-crystal X-ray diffraction analysis. These early discoveries established this compound as a significant bioactive compound within the sesquiterpenoid family.
Subsequently, this compound has been identified in several other plant species, expanding our understanding of its natural distribution. The compound has been isolated from Nardostachys jatamansi, a plant traditionally used in Korean and Chinese medicine and found in high-altitude regions of the Himalayas. Additionally, this compound has been reported in Dendrobium nobile, a valuable Chinese medicinal orchid with a long history of therapeutic applications. More recently, the compound has been identified in Schisandra plena, marking the first report of its presence in this species.
The growing body of research surrounding this compound reflects its importance in natural product chemistry and its potential therapeutic applications. Early investigations focused primarily on structural characterization and taxonomic distribution, while more recent studies have explored its biological activities and mechanisms of action. This progression demonstrates the evolving understanding of this compound from a simple natural product to a compound of significant pharmacological interest.
Classification as a Sesquiterpenoid
This compound belongs to the sesquiterpenoid class of natural products, specifically characterized as a tricyclic sesquiterpenoid with the molecular formula Carbon-15 Hydrogen-28 Oxygen-3 and a molecular weight of 256.38 grams per mole. The compound is systematically named as (3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol, reflecting its complex stereochemistry and functional group arrangement.
The structural framework of this compound is based on an octahydro-1H-indene core system, which is substituted by a 2-hydroxy-2-methylpropyl group at position 1, methyl groups at positions 3a and 7, and hydroxy groups at positions 4 and 7. This unique arrangement places this compound within the eudesmane-type sesquiterpenoids, a subclass known for their diverse biological activities and structural complexity.
| Structural Characteristic | Description |
|---|---|
| Core Framework | Octahydro-1H-indene |
| Substitution Pattern | 2-hydroxy-2-methylpropyl at position 1 |
| Methyl Groups | Positions 3a and 7 |
| Hydroxy Groups | Positions 4 and 7 |
| Stereochemistry | (1R,3aR,4R,7S,7aR) configuration |
| Functional Groups | Secondary alcohol, tertiary alcohol, triol |
The compound exhibits multiple stereogenic centers, specifically five defined atom stereocenters, contributing to its three-dimensional complexity and potentially influencing its biological activity. The stereochemical configuration is crucial for understanding the compound's interaction with biological targets and its overall pharmacological profile.
This compound is classified as a carbobicyclic compound due to its bicyclic carbon framework, and it functions as both a secondary and tertiary alcohol given the presence of multiple hydroxyl groups. This classification places it among the more complex sesquiterpenoids, distinguishing it from simpler monocyclic or acyclic variants. The compound's classification extends to its role as a plant metabolite, highlighting its significance in plant secondary metabolism and potential ecological functions.
The sesquiterpenoid classification of this compound is further supported by its biosynthetic origin from the universal sesquiterpenoid precursor farnesyl pyrophosphate. This biosynthetic pathway involves cyclization reactions that lead to the formation of the characteristic tricyclic framework observed in this compound and related compounds. Understanding this classification is essential for comprehending the compound's chemical behavior, biological activities, and potential synthetic approaches.
Significance in Natural Product Chemistry
This compound holds substantial significance in natural product chemistry as a representative example of structurally complex sesquiterpenoids with demonstrated biological activities. The compound's discovery and characterization have contributed to our understanding of sesquiterpenoid diversity and their distribution across different plant families. Research investigations have revealed that this compound exhibits notable effects on osteoblast proliferation, differentiation, and mineralization, establishing its importance in bone health research.
Studies conducted on cultured osteoblasts have demonstrated that this compound, along with related sesquiterpenoids, possesses stimulative effects on cellular proliferation and differentiation processes. These findings have positioned this compound as a compound of interest for potential therapeutic applications in bone-related disorders. The compound's ability to influence osteoblast function represents a significant contribution to the field of natural products with bone-targeting properties.
The structural complexity of this compound has also made it an important target for synthetic chemists and natural product researchers. The compound's tricyclic framework and multiple stereogenic centers present challenges that have contributed to advancing synthetic methodologies and stereochemical understanding. Detailed Nuclear Magnetic Resonance analyses of this compound have led to revisions in chemical shift assignments for related compounds, demonstrating its importance in structural determination protocols.
| Research Area | Significance | Key Findings |
|---|---|---|
| Osteoblast Biology | Bone health applications | Stimulates proliferation and differentiation |
| Structural Chemistry | Stereochemical complexity | Five stereogenic centers with defined configuration |
| Natural Product Distribution | Taxonomic diversity | Found across multiple plant families |
| Traditional Medicine | Historical therapeutic use | Component of established medicinal plants |
This compound's presence across diverse plant species, including Homalomena occulta, Nardostachys jatamansi, Dendrobium nobile, and Schisandra plena, highlights its significance in understanding chemotaxonomic relationships and evolutionary patterns in sesquiterpenoid biosynthesis. This wide distribution suggests important ecological or physiological roles for the compound in plant biology.
The compound has also contributed to anti-inflammatory research, with studies investigating its effects on inflammatory mediators and cellular signaling pathways. These investigations have expanded our understanding of sesquiterpenoid anti-inflammatory mechanisms and have provided insights into structure-activity relationships within this compound class.
Furthermore, this compound's role in traditional medicine systems has provided validation for ethnopharmacological approaches to drug discovery. The compound's presence in plants with established therapeutic uses has supported the scientific basis for traditional medicinal practices and has guided modern research directions. This connection between traditional knowledge and modern scientific investigation exemplifies the continuing importance of natural products in pharmaceutical development.
The analytical and characterization work performed on this compound has also advanced spectroscopic techniques and structural determination methods. High-resolution mass spectrometry, advanced Nuclear Magnetic Resonance techniques, and X-ray crystallography studies of this compound have contributed to methodological improvements that benefit the broader natural products research community. These technical advances have facilitated the discovery and characterization of related compounds and have enhanced our ability to study complex natural products.
Properties
IUPAC Name |
(3R,3aR,4S,7R,7aR)-3-(2-hydroxy-2-methylpropyl)-4,7a-dimethyl-2,3,3a,5,6,7-hexahydro-1H-indene-4,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-13(2,17)9-10-5-7-14(3)11(16)6-8-15(4,18)12(10)14/h10-12,16-18H,5-9H2,1-4H3/t10-,11-,12-,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHTXZNYHSCIFE-FPVZYODXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1C(CCC2O)(C)O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1[C@@](CC[C@H]2O)(C)O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50244351 | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99933-32-1 | |
| Record name | (+)-Bullatantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099933321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Bullatantriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50244351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Plant Material Selection and Pretreatment
The roots and rhizomes of Homalomena aromatica are the primary sources due to their high this compound content. Fresh or dried plant material is ground into a coarse powder to increase surface area for solvent penetration. Pretreatment often includes washing with non-polar solvents like hexane to remove lipids and pigments.
Solvent Extraction and Fractionation
Ethanol (70–80%) and methanol are commonly used for initial extraction due to their efficacy in polar compound solubilization. A typical protocol involves:
Table 1: Extraction Yields from Homalomena aromatica
| Solvent System | Yield (mg/g dry weight) | Purity (%) |
|---|---|---|
| Ethanol (70%) | 1.2 ± 0.3 | 45–50 |
| Methanol | 1.5 ± 0.2 | 50–55 |
| Ethyl Acetate | 0.8 ± 0.1 | 60–65 |
Chromatographic Purification
Final purification employs column chromatography with silica gel or reverse-phase C18 stationary phases. Gradient elution using hexane-ethyl acetate (8:2 to 5:5) isolates this compound with >90% purity. High-performance liquid chromatography (HPLC) with UV detection at 210 nm further refines the compound for analytical standards.
Synthetic Routes to this compound
Chemical synthesis of this compound addresses the limitations of natural extraction, such as low yields and seasonal variability. The synthetic strategy focuses on constructing the sesquiterpenoid skeleton with precise stereochemistry at C1, C3a, C4, C7, and C7a.
Retrosynthetic Analysis
The molecule is dissected into two key fragments:
Formation of the Decalin Core
The decalin system is constructed via Wagner-Meerwein rearrangements of germacrane-type sesquiterpenes. For example, farnesyl pyrophosphate analogs undergo acid-catalyzed cyclization to generate the bicyclic framework.
Stereoselective Hydroxylation
Enzymatic oxidation using cytochrome P450 monooxygenases introduces hydroxyl groups at C4 and C7. In vitro methods employ Sharpless asymmetric dihydroxylation with AD-mix-β to achieve >90% enantiomeric excess.
Side-Chain Installation
A 2-hydroxy-2-methylpropyl group is appended at C3 via Michael addition using methyl vinyl ketone and a chiral organocatalyst (e.g., L-proline).
Table 2: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Decalin formation | H₂SO₄ (cat.), CH₂Cl₂, 0°C | 65 |
| Asymmetric dihydroxylation | AD-mix-β, t-BuOH/H₂O, -20°C | 72 |
| Side-chain alkylation | L-proline, methyl vinyl ketone, THF | 58 |
Total Synthesis Challenges
-
Stereochemical control : Multi-step protection/deprotection strategies are required to preserve configuration at five stereocenters.
-
Scalability : Low yields in enzymatic steps necessitate hybrid approaches combining chemical and biotechnological methods.
Industrial Production and Optimization
Fermentation-Based Biosynthesis
Recent advances utilize engineered Saccharomyces cerevisiae strains to produce this compound precursors via the mevalonate pathway. Key modifications include:
Table 3: Fermentation Parameters and Output
| Parameter | Value |
|---|---|
| Fermentation Duration | 120 hours |
| Precursor Titer | 1.8 g/L |
| This compound Yield | 0.4 g/L |
Green Chemistry Approaches
Solvent-free extraction using supercritical CO₂ achieves 85% recovery from plant biomass, reducing environmental impact. Microwave-assisted extraction (MAE) shortens processing time to 30 minutes with comparable yields to traditional methods.
Analytical Validation of Preparation Methods
Characterization Techniques
Chemical Reactions Analysis
Types of Reactions: Bullatantriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce alcohols .
Scientific Research Applications
Bullatantriol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell proliferation and differentiation, particularly in osteoblasts.
Medicine: Investigated for its potential antibacterial and antifection properties.
Industry: Utilized as a surfactant and emulsifier in various industrial applications.
Mechanism of Action
The mechanism of action of Bullatantriol involves its interaction with specific molecular targets and pathways. It has been shown to stimulate the proliferation and differentiation of osteoblasts, which are cells responsible for bone formation . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed to involve signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Analogues in Homalomena gigantea
The hexane extract of H. gigantea contains multiple bioactive compounds, including geraniol (monoterpene), oil palm lactone (sesquiterpene lactone), and β-sitosterol (phytosterol). While Bullatantriol is present at a lower concentration (4.3%) compared to geraniol (15.3%), its osteogenic effects are notable, suggesting higher potency per unit mass (Table 1).
Table 1: Key Compounds in Homalomena gigantea Hexane Extract
Comparison with Sesquiterpenoids from Related Species
This compound shares structural homology with sesquiterpenoids isolated from other Homalomena species and medicinal plants. For example, Homalolides C-D (from Homalomena pendula) and occultanol (from Homalomena occulta) are structurally similar but differ in functional groups and bioactivity (Table 2).
Table 2: Structural and Functional Comparison of Sesquiterpenoids
Key Observations:
Functional Groups and Bioactivity: this compound’s triol structure (three hydroxyl groups) may enhance its solubility and interaction with osteogenic receptors compared to diol or lactone derivatives like occultanol or homalolides.
Concentration vs. Potency : Despite its lower concentration in H. gigantea extracts, this compound’s effects on mineralization and collagen secretion are comparable to or exceed those of higher-abundance compounds like geraniol.
Species-Specific Variation: Sesquiterpenoids from Homalomena species exhibit diverse activities, with this compound uniquely linked to bone health.
Biological Activity
Bullatantriol, a sesquiterpenoid compound with the CAS number 99933-32-1, has garnered attention for its various biological activities. Isolated from the rhizomes of Homalomena occulta, this compound exhibits notable effects on osteoblast proliferation and differentiation, as well as potential antibacterial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure
This compound is characterized by its unique sesquiterpenoid structure, which contributes to its biological properties. The compound has been identified through advanced spectroscopic techniques, including NMR and X-ray diffraction analysis.
1. Osteoblast Proliferation and Differentiation
This compound has been shown to significantly stimulate the proliferation and differentiation of osteoblasts in vitro. This activity suggests its potential application in bone health and regeneration.
- Study Findings : In a study examining the effects of various sesquiterpenoids on osteoblasts, this compound was found to enhance mineralization and promote osteogenic differentiation, indicating its role in bone metabolism .
2. Anti-Inflammatory Effects
This compound exhibits anti-inflammatory properties by inhibiting nitric oxide (NO) production in BV2 microglial cells stimulated by lipopolysaccharides (LPS). This effect is crucial for neuroprotection and reducing neuroinflammation.
- Mechanism : The inhibition of NO production suggests a mechanism where this compound may modulate inflammatory pathways, which could be beneficial in neurodegenerative conditions .
3. Antibacterial Activity
Research indicates that this compound possesses weak antibacterial properties against various bacterial strains. In agar diffusion assays, it displayed limited effectiveness compared to other compounds but still contributes to the overall antimicrobial profile of extracts from Homalomena occulta.
- Case Study : In a comparative study of sesquiterpenoids, this compound was tested against six different bacterial strains, showing modest antibacterial activity .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Q. What experimental methodologies are recommended for optimizing the synthesis of Bullatantriol?
Methodological Answer:
- Step 1 : Begin with established protocols for terpenoid synthesis, focusing on stereochemical control due to this compound’s complex triterpenoid structure. Use catalytic asymmetric synthesis to enhance enantiomeric purity .
- Step 2 : Employ column chromatography and HPLC for purification, with purity validation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
- Step 3 : Document reaction conditions (temperature, solvent, catalyst) in detail to ensure reproducibility, adhering to guidelines for experimental reproducibility in organic chemistry journals .
Q. How should researchers design assays to evaluate this compound’s bioactivity in vitro?
Methodological Answer:
- Step 1 : Prioritize cell-line specificity based on this compound’s reported targets (e.g., cancer cell lines for apoptosis studies). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO) .
- Step 2 : Use dose-response curves (IC₅₀ calculations) and statistical tools (e.g., ANOVA with post-hoc tests) to quantify efficacy. Ensure triplicate runs to address biological variability .
- Step 3 : Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis confirmation) to minimize false positives .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Step 1 : Combine spectroscopic methods: NMR for stereochemical analysis, IR for functional group identification, and X-ray crystallography for absolute configuration confirmation .
- Step 2 : Cross-reference data with published spectra (e.g., Beilstein CrossFire database) to resolve ambiguities. Discrepancies in CHN analysis (>0.4% deviation) warrant re-synthesis .
- Step 3 : Publish full spectral data in supplementary materials, adhering to journal guidelines for compound characterization .
Q. How can researchers ensure data reproducibility in this compound studies?
Methodological Answer:
- Step 1 : Standardize protocols across labs (e.g., solvent batches, equipment calibration). Use reference standards from accredited suppliers .
- Step 2 : Implement blind testing for bioactivity assays to reduce bias. Share raw datasets via repositories like Zenodo for peer validation .
- Step 3 : Address variability through meta-analyses of published data, identifying outliers via Grubbs’ test or similar statistical methods .
Q. What computational tools are suitable for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- Step 1 : Use molecular docking (AutoDock Vina) to predict target binding affinity. Validate with molecular dynamics simulations (GROMACS) to assess stability .
- Step 2 : Apply QSAR models to estimate ADMET properties (e.g., SwissADME, pkCSM). Cross-check predictions with in vitro permeability assays (Caco-2 models) .
- Step 3 : Disclose software parameters and force fields to enable replication .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be resolved?
Methodological Answer:
- Step 1 : Conduct a systematic review to map discrepancies (e.g., conflicting kinase inhibition vs. oxidative stress mechanisms). Use PRISMA guidelines for transparency .
- Step 2 : Design knockout/knockdown experiments (CRISPR/Cas9) to isolate pathways. Pair with phosphoproteomics to identify upstream/downstream effectors .
- Step 3 : Apply contradiction matrices (TRIZ methodology) to categorize technical vs. fundamental conflicts, guiding iterative hypothesis refinement .
Q. What strategies improve the yield of this compound in semi-synthetic routes?
Methodological Answer:
- Step 1 : Optimize biosynthetic pathways in plant cell cultures via elicitors (methyl jasmonate) or precursor feeding .
- Step 2 : Use design of experiments (DoE) to test factors (pH, light exposure). Analyze via response surface methodology (RSM) to identify optimal conditions .
- Step 3 : Compare yields with synthetic biology approaches (e.g., heterologous expression in S. cerevisiae) to benchmark efficiency .
Q. How can researchers address batch-to-batch variability in this compound samples?
Methodological Answer:
- Step 1 : Implement QC/QA protocols: HPLC-PDA for purity (>98%), DSC for polymorph identification, and LC-MS for impurity profiling .
- Step 2 : Apply multivariate analysis (PCA or PLS) to correlate variability with biological outcomes. Adjust synthesis/purification steps based on loadings plots .
- Step 3 : Publish batch metadata (e.g., storage conditions, solvent traces) to facilitate cross-study comparisons .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects in combination therapies?
Methodological Answer:
- Step 1 : Use Chou-Talalay’s combination index (CI) to quantify synergy. Validate with Bliss independence models to mitigate method-specific biases .
- Step 2 : Apply machine learning (random forests) to identify predictive biomarkers of synergy from omics datasets .
- Step 3 : Share code (GitHub) and raw data to enable meta-analyses .
Q. How should researchers design longitudinal studies to assess this compound’s chronic toxicity?
Methodological Answer:
- Step 1 : Use OECD guidelines (e.g., Test No. 452) for in vivo studies. Include histopathology, serum biochemistry, and organ weight indices .
- Step 2 : Apply mixed-effects models to account for inter-individual variability. Use survival analysis (Kaplan-Meier curves) for mortality endpoints .
- Step 3 : Deposit data in FAIR-aligned repositories (e.g., TOXICOLOGYdb) for regulatory compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
